Krn-633

Content Navigation

Inconsistent VEGFR-2 inhibition due to off-target kinase effects compromises angiogenesis research reproducibility. Krn-633 (CAS 286370-15-8) offers precise ATP-competitive inhibition of VEGFR-1/2/3 with minimal off-target activity. - High selectivity: IC50 1.16 nM in VEGFR-2 phosphorylation assay, >100-fold selectivity over other RTKs. - Optimized for in vivo PK/PD: Oral bioavailability enhanced via solid dispersion, suitable for long-term dosing in xenograft models. - Supply certainty: In stock, ≥98% HPLC purity, shipped under blue ice to maintain stability.

CAS Number

Product Name

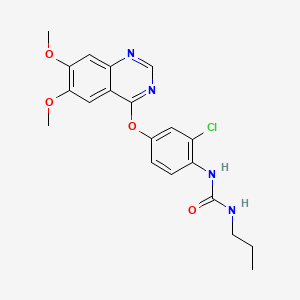

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Krn-633 (CAS: 286370-15-8) is a potent and selective quinazoline urea-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. It acts as an ATP-competitive inhibitor, primarily targeting VEGFR-1, -2, and -3, which are critical mediators of angiogenesis—the formation of new blood vessels essential for solid tumor growth and metastasis. Its established activity in cellular assays and in vivo xenograft models makes it a key tool for preclinical research into anti-angiogenic therapeutic strategies.

Research Fit

References

- [1] Nakamura, K., Yamamoto, A., Kamishohara, M., et al. KRN633: a selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Molecular Cancer Therapeutics, 3(12), 1639-1649.

- [2] Nakamura K, et al. KRN633: a selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Mol Cancer Ther. 2004 Dec;3(12):1639-49.

While multiple inhibitors target the VEGFR pathway, they are not functionally interchangeable. Small variations in chemical structure between compounds like Krn-633 and other multi-kinase inhibitors (e.g., Sunitinib, Sorafenib) lead to significant differences in kinase selectivity profiles, off-target effects, and pharmacokinetic properties. Substituting Krn-633 with a close analog or a broader-spectrum inhibitor can introduce confounding variables, compromise target specificity, and alter in vivo outcomes related to bioavailability and tolerability. For studies requiring precise modulation of the VEGFR-2 signaling axis, procuring the specific, well-characterized agent used in foundational literature is critical for experimental reproducibility.

Substitution Risk

Agents like Vandetanib or Sorafenib inhibit EGFR, PDGFR, or RAF kinases, which may confound VEGFR-specific readouts.

The native crystalline form exhibits low aqueous solubility; formulation strategy may be required for consistent in vivo exposure and dosing.

References

- [1] Nakamura, K., Yamamoto, A., Kamishohara, M., et al. KRN633: a selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Molecular Cancer Therapeutics, 3(12), 1639-1649.

- [5] Nakamura K, et al. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window. Mol Cancer Ther. 2006 Jan;5(1):80-8.

High-Potency Cellular Inhibition of VEGFR-2 Phosphorylation

In human umbilical vein endothelial cells (HUVECs), Krn-633 inhibits VEGF-induced tyrosine phosphorylation of VEGFR-2 with an IC50 of 1.16 nmol/L. This demonstrates potent and direct target engagement in a relevant cellular context, which is a primary requirement for anti-angiogenic studies.

| Evidence Dimension | Cellular VEGFR-2 Phosphorylation Inhibition (IC50) |

| Target Compound Data | 1.16 nmol/L |

| Comparator Or Baseline | Other kinases (FGFR-1, EGFR, c-Met) showed no inhibition even at 10,000 nmol/L, demonstrating high selectivity. |

| Quantified Difference | >8600-fold selectivity over tested non-target kinases like FGFR-1, EGFR, and c-Met. |

| Conditions | VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). |

This high, cell-based potency and selectivity ensures that observed anti-angiogenic effects are directly attributable to VEGFR-2 inhibition, minimizing confounding data from off-target activities.

Demonstrated In Vivo Efficacy in Multiple Xenograft Models via Oral Administration

Krn-633 demonstrates significant in vivo antitumor activity when administered orally. In a study using an A549 human lung cancer xenograft model in rats, daily oral administration of Krn-633 resulted in tumor regression. Furthermore, it produced greater than 50% tumor growth inhibition in various other xenograft models, including colon (HT29, Ls174T) and prostate (LNCaP, Du145) cancer lines, without significant effects on the body weight of the animals.

| Evidence Dimension | Tumor Growth Inhibition (TGI) |

| Target Compound Data | >50% TGI in multiple models; regression in A549 model at 100 mg/kg/day. |

| Comparator Or Baseline | Vehicle control (untreated tumors). |

| Quantified Difference | Statistically significant tumor growth inhibition and regression compared to control groups. |

| Conditions | Oral (p.o.) administration in athymic mice and rat xenograft models. |

Proven oral efficacy in multiple, diverse tumor models provides a strong basis for selecting Krn-633 for preclinical in vivo studies, reducing the need for more complex administration routes.

Processability Advantage: Bioavailability Enhancement via Solid Dispersion Formulation

While the crystalline form of Krn-633 has poor water solubility, its bioavailability can be dramatically improved through formulation. A solid dispersion preparation of Krn-633 enhanced its oral bioavailability in rats by approximately 7.5-fold compared to the crystalline form. This improved absorption allowed for similar rates of tumor growth inhibition at 10- to 25-fold lower doses than the crystalline compound.

| Evidence Dimension | Oral Bioavailability (%) in Rats |

| Target Compound Data | 65.8% (Solid Dispersion Form) |

| Comparator Or Baseline | 8.8% (Crystalline Form) |

| Quantified Difference | ~7.5-fold increase in bioavailability. |

| Conditions | Oral administration of 3 mg/kg dose in Sprague-Dawley rats. |

This demonstrates a clear path to overcoming handling issues related to poor solubility, enabling lower, more effective, and potentially less toxic doses for in vivo research, a key procurement consideration for long-term studies.

Preclinical In Vivo Studies of Angiogenesis-Dependent Tumors

Given its proven oral efficacy and potent antitumor activity in multiple xenograft models, Krn-633 is well-suited for preclinical trials investigating the role of VEGFR-2 inhibition in solid tumors such as lung, colon, and prostate cancers. Its ability to be formulated for high bioavailability makes it a practical choice for studies requiring consistent, long-term oral dosing.

Cell-Based Mechanistic Studies of VEGFR-2 Signaling

With a cellular IC50 of 1.16 nmol/L for VEGFR-2 phosphorylation and high selectivity against other common receptor tyrosine kinases, Krn-633 is an ideal tool for in vitro experiments designed to specifically dissect the VEGFR-2 signaling pathway without confounding off-target effects. This is critical for studies on endothelial cell proliferation, migration, and tube formation.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The well-documented pharmacokinetic profile of Krn-633, including data on its oral absorption and the significant improvement with solid dispersion, provides a robust foundation for PK/PD studies. Researchers can use this compound to correlate specific plasma concentrations with downstream biomarkers of anti-angiogenic activity, such as microvessel density in tumor tissue.

Application Fit Matrix

References

- [1] Nakamura, K., Yamamoto, A., Kamishohara, M., et al. KRN633: a selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Molecular Cancer Therapeutics, 3(12), 1639-1649.

- [2] Nakamura K, et al. KRN633: a selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Mol Cancer Ther. 2004 Dec;3(12):1639-49.

- [5] Nakamura K, et al. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window. Mol Cancer Ther. 2006 Jan;5(1):80-8.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Morita A, Nakahara T, Abe N, Kurauchi Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. Treatment of mid-pregnant mice with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, induces abnormal retinal vascular patterning in their newborn pups. Birth Defects Res B Dev Reprod Toxicol. 2014 Aug;101(4):293-9. doi: 10.1002/bdrb.21112. Epub 2014 May 15. PubMed PMID: 24831925.

3: Morita A, Nakahara T, Abe N, Kurauchi Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. Effects of pre- and post-natal treatment with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, on retinal vascular development and patterning in mice. Exp Eye Res. 2014 Mar;120:127-37. doi: 10.1016/j.exer.2014.01.009. Epub 2014 Jan 23. PubMed PMID: 24462631.

4: Abe N, Nakahara T, Morita A, Wada Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, induces intrauterine growth restriction in mice. Birth Defects Res B Dev Reprod Toxicol. 2013 Aug;98(4):297-303. doi: 10.1002/bdrb.21064. Epub 2013 Jun 18. PubMed PMID: 23780833.

5: Wada Y, Ozaki H, Abe N, Mori A, Sakamoto K, Nagamitsu T, Nakahara T, Ishii K. Role of vascular endothelial growth factor in maintenance of pregnancy in mice. Endocrinology. 2013 Feb;154(2):900-10. doi: 10.1210/en.2012-1967. Epub 2013 Jan 10. PubMed PMID: 23307787.

6: Sassoli C, Pini A, Chellini F, Mazzanti B, Nistri S, Nosi D, Saccardi R, Quercioli F, Zecchi-Orlandini S, Formigli L. Bone marrow mesenchymal stromal cells stimulate skeletal myoblast proliferation through the paracrine release of VEGF. PLoS One. 2012;7(7):e37512. doi: 10.1371/journal.pone.0037512. Epub 2012 Jul 16. PubMed PMID: 22815682; PubMed Central PMCID: PMC3398011.

7: Loganathan S, Kanteti R, Siddiqui SS, El-Hashani E, Tretiakova M, Vigneswaran H, Cervantes G, Natarajan V, Husain AN, Vokes EE, Kindler HL, Salgia R. Role of protein kinase C β and vascular endothelial growth factor receptor in malignant pleural mesothelioma: Therapeutic implications and the usefulness of Caenorhabditis elegans model organism. J Carcinog. 2011 Mar 3;10:4. doi: 10.4103/1477-3163.77274. PubMed PMID: 21383961; PubMed Central PMCID: PMC3049271.

8: Hah YS, Jun JS, Lee SG, Park BW, Kim DR, Kim UK, Kim JR, Byun JH. Vascular endothelial growth factor stimulates osteoblastic differentiation of cultured human periosteal-derived cells expressing vascular endothelial growth factor receptors. Mol Biol Rep. 2011 Feb;38(2):1443-50. doi: 10.1007/s11033-010-0249-1. Epub 2010 Sep 15. PubMed PMID: 20842453.

9: Ban HS, Uno M, Nakamura H. Suppression of hypoxia-induced HIF-1alpha accumulation by VEGFR inhibitors: Different profiles of AAL993 versus SU5416 and KRN633. Cancer Lett. 2010 Oct 1;296(1):17-26. doi: 10.1016/j.canlet.2010.03.010. Epub 2010 Apr 7. PubMed PMID: 20378243.

10: Wada Y, Ozaki H, Abe N, Nagamitsu T, Ohta H, Nakahara T, Ishii K. Effects of KRN633, an inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase, on vascular development of placenta and fetus of mid-pregnancy in mice. J Pharmacol Sci. 2010;112(3):290-8. Epub 2010 Mar 2. PubMed PMID: 20197639.

11: Lee MJ, Song HY, Kim MR, Sung SM, Jung JS, Kim JH. Oncostatin M stimulates expression of stromal-derived factor-1 in human mesenchymal stem cells. Int J Biochem Cell Biol. 2007;39(3):650-9. Epub 2006 Nov 23. PubMed PMID: 17169599.

12: Matsunaga N, Nakamura K, Yamamoto A, Taguchi E, Tsunoda H, Takahashi K. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window. Mol Cancer Ther. 2006 Jan;5(1):80-8. PubMed PMID: 16432165.

13: Nakamura K, Yamamoto A, Kamishohara M, Takahashi K, Taguchi E, Miura T, Kubo K, Shibuya M, Isoe T. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Mol Cancer Ther. 2004 Dec;3(12):1639-49. PubMed PMID: 15634658.

Explore Compound Types